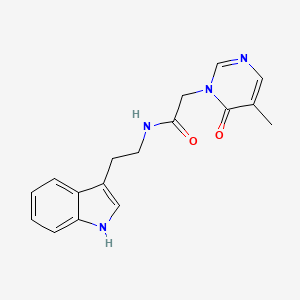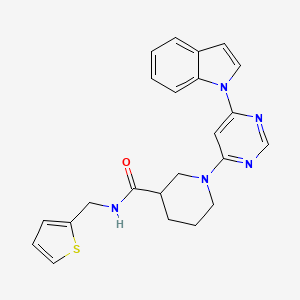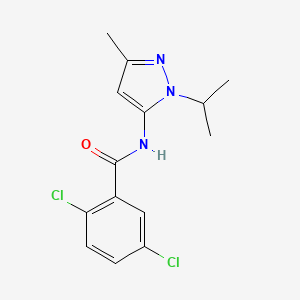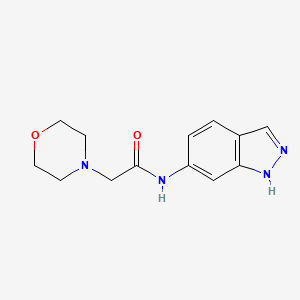
2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-propylacetamide is a useful research compound. Its molecular formula is C30H32N4O4 and its molecular weight is 512.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities : A study by Patel & Shaikh (2011) discusses the synthesis of related quinazolinone derivatives and their evaluation for antimicrobial activities. These compounds demonstrated good activity compared to standard drugs, highlighting their potential in fighting bacterial infections (Patel & Shaikh, 2011).
Potential Antimicrobial Agents : Another study by Desai, Shihora, & Moradia (2007) synthesized new quinazolines and tested them as potential antimicrobial agents. The study emphasizes the relevance of these compounds in developing new antibacterial and antifungal treatments (Desai et al., 2007).
Pharmacological Activities of Quinazolinone Derivatives : Research by Rajveer et al. (2010) focused on synthesizing 6-bromoquinazolinone derivatives and exploring their pharmacological activities. They found significant anti-inflammatory, analgesic, and anti-bacterial activities in these compounds (Rajveer et al., 2010).
Analgesic and Anti-Inflammatory Activities : Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. They found that some compounds showed potent activities, indicating their potential use in pain management and inflammation control (Alagarsamy et al., 2015).
Chiral Oxazolopiperidone Lactams : The versatility of phenylglycinol-derived oxazolopiperidone lactams in synthesizing structurally diverse compounds, including quinazolines, was highlighted in a study by Escolano et al. (2006). This research is crucial in understanding the synthesis pathways for such complex molecules (Escolano et al., 2006).
Anticancer and Antimicrobial Potential : A study by Ahmed et al. (2018) synthesized new acetamide derivatives, showing promising broad-spectrum antibacterial activity and anticancer effects. This indicates the potential of quinazolinone derivatives in cancer therapy and infection control (Ahmed et al., 2018).
Synthesis and Characterization for Cancer Therapy : Riadi et al. (2021) described an efficient process for preparing quinazolinone derivatives, showing potent cytotoxic activity against various cancer cell lines. This study supports the role of such compounds in developing new cancer treatments (Riadi et al., 2021).
Propiedades
IUPAC Name |
2-[4-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]phenyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c1-2-18-31-27(35)20-23-14-16-24(17-15-23)34-29(37)25-12-6-7-13-26(25)33(30(34)38)21-28(36)32-19-8-11-22-9-4-3-5-10-22/h3-7,9-10,12-17H,2,8,11,18-21H2,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWNFJXZJVFRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)


![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![3-bromo-4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B3010751.png)


![Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate](/img/structure/B3010756.png)

